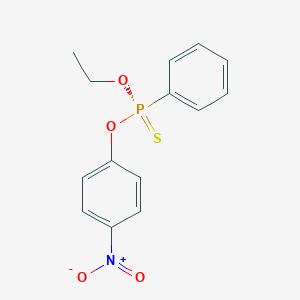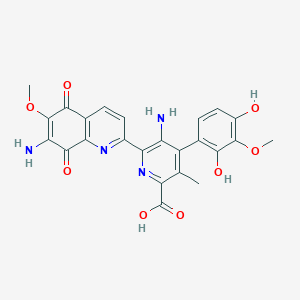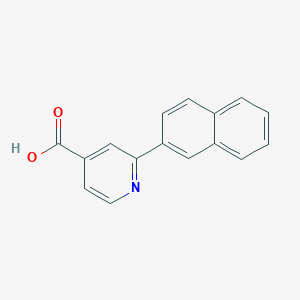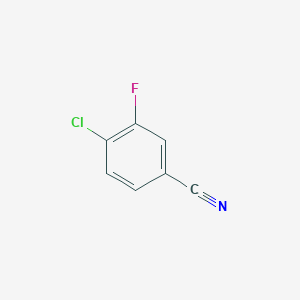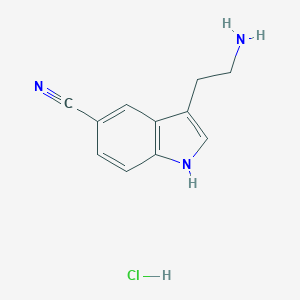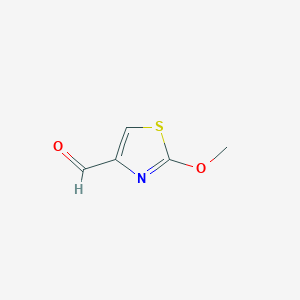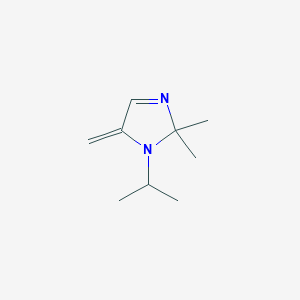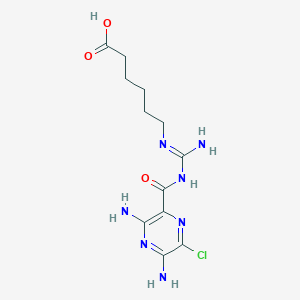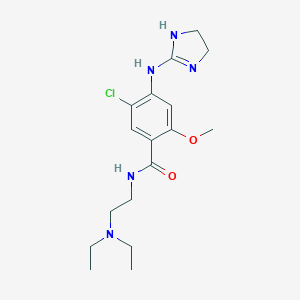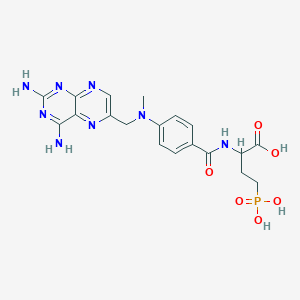
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid, also known as DHFR inhibitor, is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme that plays a critical role in the biosynthesis of nucleotides and DNA.
Mecanismo De Acción
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor works by inhibiting the activity of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid, an enzyme that plays a critical role in the biosynthesis of nucleotides and DNA. By inhibiting the activity of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor prevents the production of nucleotides and DNA, which leads to the inhibition of cell growth and division. 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.
Efectos Bioquímicos Y Fisiológicos
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been shown to have a number of biochemical and physiological effects. This compound has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been studied for its potential application in the treatment of bacterial infections, as well as in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has a number of advantages and limitations for lab experiments. One advantage of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor is that it is a potent inhibitor of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid, making it an effective tool for studying the role of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid in cell growth and division. Additionally, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. However, one limitation of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor is that it can be toxic to cells if used at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor. One area of future research is the development of new 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitors that are more effective and less toxic than current inhibitors. Additionally, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been studied for its potential application in the treatment of bacterial infections, and future research could focus on the development of new antibiotics based on 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor. Finally, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been shown to be effective in inhibiting the growth of cancer cells, and future research could focus on the development of new cancer treatments based on 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor.
Conclusion:
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is a potent inhibitor of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid, an enzyme that plays a critical role in the biosynthesis of nucleotides and DNA. 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been studied for its potential application in the treatment of bacterial infections, as well as in the development of new antibiotics. While 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has a number of advantages and limitations for lab experiments, there are a number of future directions for the study of this compound, including the development of new 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitors and the development of new cancer treatments.
Métodos De Síntesis
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most commonly used method for synthesizing 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor is chemical synthesis, which involves the reaction of 2-amino-4-methylpyridine with 2,4-diaminopteridine to form the intermediate compound. This intermediate compound is then reacted with 4-(2-chloroethyl)-3-nitrobenzoic acid to form 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor.
Aplicaciones Científicas De Investigación
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been extensively studied for its potential application in scientific research. This compound is a potent inhibitor of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid, which plays a critical role in the biosynthesis of nucleotides and DNA. 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been studied for its potential application in the treatment of bacterial infections, as well as in the development of new antibiotics.
Propiedades
Número CAS |
106351-98-8 |
|---|---|
Nombre del producto |
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid |
Fórmula molecular |
C19H23N8O6P |
Peso molecular |
490.4 g/mol |
Nombre IUPAC |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-phosphonobutanoic acid |
InChI |
InChI=1S/C19H23N8O6P/c1-27(9-11-8-22-16-14(23-11)15(20)25-19(21)26-16)12-4-2-10(3-5-12)17(28)24-13(18(29)30)6-7-34(31,32)33/h2-5,8,13H,6-7,9H2,1H3,(H,24,28)(H,29,30)(H2,31,32,33)(H4,20,21,22,25,26) |
Clave InChI |
WSHCJNSZXLKWSM-UHFFFAOYSA-N |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCP(=O)(O)O)C(=O)O |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCP(=O)(O)O)C(=O)O |
Sinónimos |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4- phosphono-butanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)
